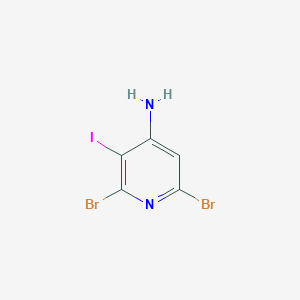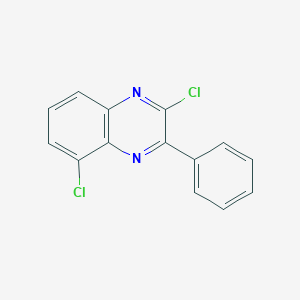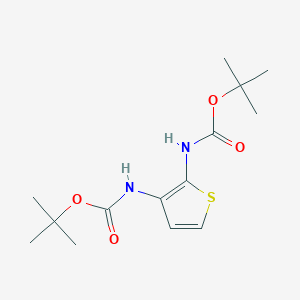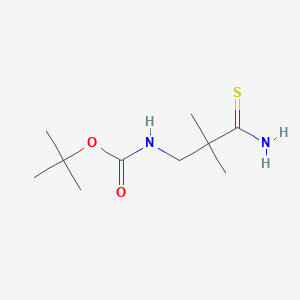
3-(Boc-amino)-2,2-dimethylpropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boc-amino)-2,2-dimethylpropanethioamide is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the field of peptide synthesis and other areas of organic chemistry where selective protection and deprotection of functional groups are crucial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2,2-dimethylpropanethioamide typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amines often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boc-amino)-2,2-dimethylpropanethioamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Deprotection: Free amines.
Wissenschaftliche Forschungsanwendungen
3-(Boc-amino)-2,2-dimethylpropanethioamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Boc-amino)-2,2-dimethylpropanethioamide primarily involves the protection of the amino group. The Boc group provides steric hindrance and electronic effects that prevent the amino group from participating in unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc-protected amino group and are widely used in peptide synthesis.
N-Cbz-protected amines: Similar to Boc-protected amines but use the carbobenzyloxy (Cbz) group for protection.
Fmoc-protected amines: Use the fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in solid-phase peptide synthesis.
Uniqueness
3-(Boc-amino)-2,2-dimethylpropanethioamide is unique due to its specific structure, which includes a thioamide group. This functional group can undergo unique chemical transformations, such as oxidation to sulfoxides and sulfones, which are not typically observed with other Boc-protected amines .
Eigenschaften
Molekularformel |
C10H20N2O2S |
|---|---|
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-2,2-dimethyl-3-sulfanylidenepropyl)carbamate |
InChI |
InChI=1S/C10H20N2O2S/c1-9(2,3)14-8(13)12-6-10(4,5)7(11)15/h6H2,1-5H3,(H2,11,15)(H,12,13) |
InChI-Schlüssel |
XUGCZFNAZYCYGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)
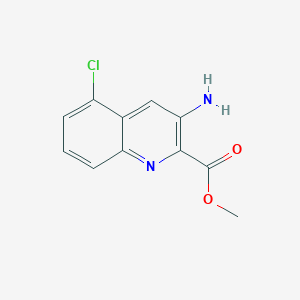
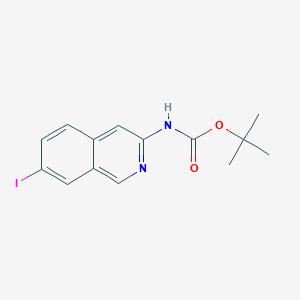
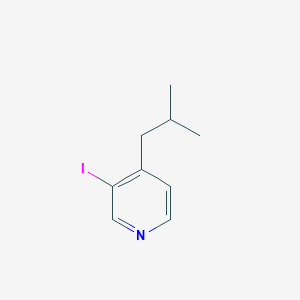
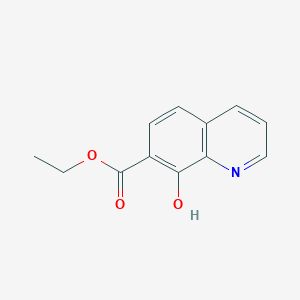
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)

![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)


